![molecular formula C17H14FN5S B276534 3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276534.png)
3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is a chemical compound that has been extensively studied for its potential scientific research applications. This compound has been synthesized using various methods and has shown promising results in various fields of research.
Wirkmechanismus
The mechanism of action of 3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is not fully understood. However, it has been proposed that this compound may inhibit the activity of enzymes involved in cancer cell growth, leading to cell death. Additionally, this compound has been shown to bind to specific proteins, making it a potential fluorescent probe for imaging applications.
Biochemical and Physiological Effects:
3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline has been shown to have biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells in vitro, making it a potential anti-cancer agent. Additionally, this compound has been shown to have fluorescent properties, making it a potential probe for imaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline in lab experiments is its potential as a fluorescent probe for imaging applications. Additionally, this compound has shown promising results as an anti-cancer agent. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of 3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline. One potential direction is to further study its mechanism of action to better understand its potential as an anti-cancer agent. Additionally, this compound could be further studied for its potential as a fluorescent probe for imaging applications. Furthermore, the synthesis method of this compound could be optimized to obtain higher yields and purities. Overall, the potential scientific research applications of 3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline make it a promising compound for future research.
Synthesemethoden
The synthesis of 3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline has been achieved using various methods. One of the most common methods involves the reaction of 3-(3-fluorophenyl)-1,2,4-triazole-5-thiol with N,N-dimethylaniline in the presence of a suitable catalyst. This method has been optimized to obtain high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline has shown potential for various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging applications.
Eigenschaften
Produktname |
3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline |
---|---|
Molekularformel |
C17H14FN5S |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
3-[3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H14FN5S/c1-22(2)14-8-4-6-12(10-14)16-21-23-15(19-20-17(23)24-16)11-5-3-7-13(18)9-11/h3-10H,1-2H3 |
InChI-Schlüssel |
UKCNCOOTLNGKHT-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F |
Kanonische SMILES |
CN(C)C1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.